molecular formula C10H7Cl2N B11891173 4,7-Dichloro-3-methylquinoline CAS No. 6622-28-2

4,7-Dichloro-3-methylquinoline

Cat. No.: B11891173
CAS No.: 6622-28-2
M. Wt: 212.07 g/mol
InChI Key: LBMPXLFXMLLVSN-UHFFFAOYSA-N
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Description

4,7-Dichloro-3-methylquinoline (CAS 6622-28-2) is a methyl-substituted derivative of the 4,7-dichloroquinoline scaffold, a privileged structure in medicinal chemistry. With a molecular formula of C 10 H 7 Cl 2 N and a molecular weight of 212.08 g/mol, it serves as a versatile synthetic intermediate for researchers . The core application of this compound is as a key building block in the synthesis of bioactive molecules. The 4,7-dichloroquinoline motif is a well-known precursor to 4-aminoquinoline-based antimalarial agents such as chloroquine and amodiaquine . The chlorine atom at the 4-position is particularly reactive towards nucleophilic aromatic substitution, allowing for selective functionalization with various amines to create targeted compound libraries . Beyond antimalarial research, 4-aminoquinoline derivatives are investigated for their potential in oncology. These compounds have demonstrated cytotoxic effects and are studied as prototype molecules for the development of new anticancer agents, with research showing activity against human breast cancer cell lines . As a methylated analog, this compound offers researchers a path to explore novel chemical space and structure-activity relationships in these fields. Please note: This product is intended for research purposes and laboratory use only. It is not intended for human consumption, diagnostic use, or any therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-5-13-9-4-7(11)2-3-8(9)10(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMPXLFXMLLVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=C(C=CC2=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288553
Record name 4,7-Dichloro-3-methylquinoline
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Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-28-2
Record name NSC56577
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dichloro-3-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,7 Dichloro 3 Methylquinoline and Its Derivatives

Established Synthetic Pathways to 4,7-Dichloro-3-methylquinoline

The construction of the this compound scaffold typically involves a two-stage process: formation of a substituted 3-methyl-4-hydroxy-7-chloroquinoline intermediate, followed by chlorination of the 4-hydroxy group.

The introduction of the 3-methyl substituent is determined by the choice of starting materials in a classical quinoline (B57606) synthesis. The Conrad-Limpach-Knorr synthesis, for instance, is a powerful method for producing 4-hydroxyquinolines. In a pathway adapted for this compound, the synthesis would commence with m-chloroaniline and an appropriately substituted β-ketoester, such as ethyl 2-methylacetoacetate.

The reaction proceeds via two key thermal steps. Initially, the aniline (B41778) reacts with the β-ketoester at a moderate temperature to form a β-arylaminoacrylate intermediate. In the second stage, this intermediate undergoes thermal cyclization at a higher temperature (around 250 °C), typically in a high-boiling point solvent like diphenyl ether, to form the 3-methyl-4-hydroxy-7-chloroquinoline core. This cyclization is a type of intramolecular electrophilic aromatic substitution.

Table 1: Key Cyclization Reactions for Quinoline Core Synthesis

Named Reaction Reactants Product Type Relevance to 3-Methyl Substitution
Conrad-Limpach Anilines + β-Ketoesters 4-Hydroxyquinolines A β-ketoester with a methyl group at the α-position (e.g., ethyl 2-methylacetoacetate) directs the formation of the 3-methylquinoline (B29099) core.
Gould-Jacobs Anilines + Alkoxymethylenemalonates 4-Hydroxyquinoline-3-carboxylates Can be adapted, but less direct for a 3-methyl substituent without further modification steps. wikipedia.org

| Doebner-von Miller | Anilines + α,β-Unsaturated Carbonyls | Substituted Quinolines | Can produce 3-methylquinolines if an appropriate unsaturated ketone is used. rsc.org |

Once the 3-methyl-4-hydroxy-7-chloroquinoline precursor is formed, the final step is the conversion of the 4-hydroxy group to a chloro group. This transformation is a critical step that imparts the "dichloro" nature to the final product. The most common and effective method for this conversion is treatment with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). nbinno.comchemicalbook.com

The reaction involves refluxing the hydroxyquinoline precursor with excess phosphorus oxychloride. The mechanism activates the hydroxyl group, turning it into a good leaving group, which is then displaced by a chloride ion via a nucleophilic substitution reaction. nbinno.com Careful control of the reaction temperature and duration is necessary to ensure complete conversion and minimize byproduct formation. nbinno.com

Synthesis of Related Dichloroquinoline Building Blocks

The synthesis of the parent compound, 4,7-dichloroquinoline (B193633), is well-documented and provides a foundational understanding of the chemistry involved. It is a vital intermediate for numerous pharmaceuticals, including antimalarial drugs like chloroquine (B1663885) and hydroxychloroquine (B89500). wikipedia.orgchemicalbook.com

A robust and widely used industrial method for synthesizing 4,7-dichloroquinoline is the Gould-Jacobs reaction. wikipedia.orgnih.gov This multi-step process begins with the reaction of m-chloroaniline and diethyl ethoxymethylenemalonate. nih.govorgsyn.orgchemicalbook.comchemicalbook.com

The key stages of this synthesis are outlined below:

Condensation: m-Chloroaniline is heated with diethyl ethoxymethylenemalonate to form an acrylate (B77674) intermediate. nih.gov

Thermal Cyclization: The intermediate is heated in a high-boiling solvent, such as diphenyl ether, to induce cyclization, yielding ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. nih.gov

Saponification: The resulting ester is hydrolyzed with aqueous sodium hydroxide (B78521) to give 7-chloro-4-hydroxyquinoline-3-carboxylic acid. orgsyn.orggoogle.com

Decarboxylation: The carboxylic acid is then heated, often in the same high-boiling solvent, to remove the carboxyl group, producing 7-chloro-4-hydroxyquinoline (B73993). orgsyn.orggoogle.com

Chlorination: The final step involves treating the 7-chloro-4-hydroxyquinoline with phosphorus oxychloride to yield the target 4,7-dichloroquinoline. orgsyn.orgchemicalbook.comgoogle.com

This procedure has been refined for large-scale production, achieving high yields at each step. nih.govorgsyn.org

Table 2: Representative Yields in the Synthesis of 4,7-Dichloroquinoline

Step Product Typical Yield Reference
Cyclization Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate 90-96% nih.gov
Saponification 7-chloro-4-hydroxyquinoline-3-carboxylic acid ~98% orgsyn.org

The conversion of a 4-hydroxyquinoline (B1666331) to a 4-chloroquinoline (B167314) is a general and crucial transformation in this area of chemistry. As mentioned, phosphorus oxychloride (POCl₃) is the reagent of choice. nbinno.com The reaction is typically performed by heating the hydroxyquinoline precursor in an excess of POCl₃, which can also serve as the solvent. chemicalbook.com In some procedures, a catalytic amount of a tertiary amine like dimethylformamide (DMF) may be used to facilitate the reaction. nbinno.com After the reaction is complete, the excess POCl₃ is carefully quenched, often by pouring the reaction mixture into ice water, followed by neutralization to precipitate the crude product. chemicalbook.com Purification is then carried out, commonly by recrystallization from a suitable solvent like ethanol (B145695). nbinno.comchemicalbook.com

Emerging Synthetic Approaches for Quinoline Scaffolds and Derivatives

While classical methods remain prevalent, modern synthetic chemistry is continually evolving to provide more efficient, environmentally friendly, and versatile routes to quinoline scaffolds. rsc.org These emerging approaches often utilize novel catalysts or reaction conditions to streamline syntheses. mdpi.com

Recent advancements include:

Metal-Catalyzed Reactions: Transition metals such as palladium, copper, cobalt, and rhodium are used to catalyze C-H activation and annulation reactions, allowing for the construction of the quinoline core from simpler starting materials. mdpi.com For example, cobalt-catalyzed cyclization of anilines with alkynes has been shown to be a highly efficient method for producing a broad range of quinolines. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical syntheses like the Friedländer and Conrad-Limpach reactions. tandfonline.comnih.gov This technique is considered a green chemistry approach as it often leads to higher energy efficiency. nih.gov

Photocatalysis and Radical Reactions: Visible-light-promoted reactions and radical-mediated cyclizations represent cutting-edge methods for quinoline synthesis, often proceeding under mild conditions. mdpi.comnih.gov

Green Chemistry Approaches: There is a growing emphasis on using environmentally benign solvents like water or ethanol, employing reusable catalysts, and developing one-pot, multi-component reactions to reduce waste and improve atom economy. tandfonline.com

These modern techniques offer powerful alternatives for the synthesis of complex quinoline derivatives, providing pathways that may offer advantages in terms of substrate scope, efficiency, and environmental impact over traditional methods. rsc.orgnih.gov

Chemical Reactivity and Derivatization Strategies of 4,7 Dichloro 3 Methylquinoline

Nucleophilic Substitution Reactions at Halogenated Positions

The chlorine atoms at the C-4 and C-7 positions of the quinoline (B57606) ring are susceptible to nucleophilic aromatic substitution (SNAr). However, the C-4 position is significantly more reactive. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. Consequently, reactions with nucleophiles can be performed with high regioselectivity, typically displacing the C-4 chlorine while leaving the C-7 chlorine intact.

Amination Reactions with Various Amino Compounds

The displacement of the C-4 chlorine with nitrogen-based nucleophiles is a widely employed strategy for synthesizing 4-aminoquinoline (B48711) derivatives. This reaction can be carried out with a diverse range of primary and secondary amines, including simple alkylamines, diamines, and heterocyclic amines like morpholine. mdpi.com

Reaction conditions often involve heating the 4,7-dichloroquinoline (B193633) substrate with an excess of the amine, which can also serve as the solvent (neat conditions). acs.org Alternatively, the reaction can be conducted in a high-boiling solvent such as ethanol (B145695) or dimethylformamide (DMF), sometimes in the presence of a base like potassium carbonate to neutralize the liberated HCl. mdpi.comfuture-science.com For instance, the synthesis of 4-aminoquinoline compounds is often achieved by refluxing the dichloroquinoline with an excess of a mono- or di-aminoalkane. acs.org This regioselective amination is a cornerstone in the synthesis of hybrid molecules where the amino group acts as a linker to another pharmacophore. nih.gov

Table 1: Examples of Amination Reactions on the 4,7-Dichloroquinoline Scaffold Note: These reactions are based on the highly analogous 4,7-dichloroquinoline, demonstrating the typical regioselectivity at the C-4 position.

Amine ReactantReaction ConditionsProductReference
1,3-DiaminopropaneNeat, reflux, 4 hoursN-(7-chloro-3-methylquinolin-4-yl)propane-1,3-diamine rsc.org
N,N-Dimethyl-propane-1,3-diamineNeat, 130 °C, 8 hoursN'-(7-chloro-3-methylquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine acs.org
MorpholineK₂CO₃, DMF, 120 °C, 24 hours4-(7-chloro-3-methylquinolin-4-yl)morpholine mdpi.com
Sulfonamidesp-DBSA, Ethanol, reflux, 6 hoursN-(7-chloro-3-methylquinolin-4-yl)sulfonamide derivatives future-science.com

Metal-Catalyzed Coupling Reactions for Functionalization

Beyond nucleophilic substitution, the halogenated positions of 4,7-dichloro-3-methylquinoline serve as handles for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. durham.ac.uk Key examples include the Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govwikipedia.orglibretexts.org These reactions typically employ a palladium catalyst and allow for the introduction of a wide array of functional groups. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the chloroquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govlibretexts.org It is widely used to form biaryl structures or to introduce alkyl and alkenyl groups. The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. yonedalabs.com

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the chloroquinoline and a terminal alkyne. libretexts.orgwikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org This method is invaluable for synthesizing arylalkynes. The regioselectivity on dihalogenated substrates often favors the more electrophilic site or the more reactive halide. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the chloroquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the vinylation of aryl halides. mdpi.com The mechanism proceeds through oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. youtube.com

The regioselectivity of these coupling reactions on a di-chloro substrate can be controlled by modulating reaction conditions, allowing for sequential functionalization at the C-4 and C-7 positions. nih.gov

Table 2: Overview of Metal-Catalyzed Coupling Reactions for Aryl Halides Note: This table outlines the general transformations applicable to the chloro positions of this compound.

Reaction NameCoupling PartnerTypical Catalyst SystemBond Formed
Suzuki-MiyauraAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-Aryl, Aryl-Vinyl
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) complex, Cu(I) salt (e.g., CuI), Amine BaseAryl-Alkynyl
HeckAlkene (e.g., Styrene, Acrylate)Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Aryl-Vinyl

Modifications and Functionalization at the Methyl Group (C-3)

The C-3 methyl group provides an additional site for chemical modification, primarily through reactions targeting the benzylic C-H bonds. These reactions allow for the introduction of new functional groups, extending the structural diversity of the quinoline core.

Common strategies for functionalizing the methyl group include halogenation and oxidation. Benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS), which selectively introduces a bromine atom to form a 3-(bromomethyl)quinoline (B55640) derivative. acs.org This brominated intermediate is a versatile precursor for further nucleophilic substitution reactions.

Vigorous oxidation of methylquinolines can convert the methyl group into a carboxylic acid. youtube.com Milder oxidation conditions can potentially yield the corresponding aldehyde. Furthermore, C-H activation strategies, although often targeting the quinoline ring itself, can sometimes be directed to the methyl group under specific catalytic conditions, enabling direct coupling with other molecules. mdpi.com

Table 3: Potential Functionalization Reactions at the C-3 Methyl Group Note: These examples are based on established reactivity patterns of 3-methylquinoline (B29099) derivatives.

Reaction TypeReagent(s)Resulting Functional GroupReference
Benzylic HalogenationN-Bromosuccinimide (NBS)-CH₂Br (Bromomethyl) acs.org
OxidationStrong Oxidizing Agent (e.g., KMnO₄)-COOH (Carboxylic Acid) youtube.com
C-H FunctionalizationTransition Metal Catalyst & Coupling Partner-CH₂-R (Extended Side Chain) mdpi.com

Design and Synthesis of Hybrid Quinoline Systems Incorporating this compound Motifs

Molecular hybridization is a powerful drug design strategy that combines two or more distinct pharmacophores into a single molecule. The goal is to create a hybrid compound with a multi-target profile, potentially leading to enhanced efficacy or the ability to overcome drug resistance. The this compound core is an excellent scaffold for this approach due to its established biological relevance and the highly reactive C-4 chloro group. nih.govresearchgate.net

The synthesis of these hybrids typically begins with a regioselective nucleophilic substitution at the C-4 position of the quinoline ring. A linker, often a diamine, is first attached to the quinoline core. nih.gov The remaining terminal amino group of the linker is then used to connect the second pharmacophore, which could be another heterocyclic system, a metal complex, or a natural product fragment. future-science.com This modular approach allows for the systematic variation of the linker length and the nature of the second pharmacophore to optimize biological activity. This strategy has been successfully used to create hybrids with potential applications as antimalarial and anticancer agents. nih.govnih.gov

Table 4: Examples of Moieties Hybridized with the 7-Chloroquinoline (B30040) Scaffold Note: These examples illustrate the molecular hybridization strategy using the parent 4,7-dichloroquinoline scaffold.

Hybridized MoietyLinker TypeTherapeutic AreaReference
PrimaquineAuthentic side chain or direct linkageAntimalarial nih.gov
SulfonamideDirect N-C bondAntimalarial future-science.com
1,4-Naphthoquinone & TriazineDiaminopropaneAnticancer mdpi.com
FerroceneDiaminesAntimalarial nih.gov

Structure Activity Relationship Sar Investigations of 4,7 Dichloro 3 Methylquinoline Derivatives in Research Contexts

Role of Halogen Substitutions (C-4, C-7) in Modulating Biological Activity Profiles

The presence and position of halogen atoms on the quinoline (B57606) core are critical determinants of biological activity. In the 4,7-dichloroquinoline (B193633) scaffold, the chlorine atoms at positions C-4 and C-7 exert profound electronic and steric effects that modulate interactions with biological targets.

The chlorine atoms at both the C-4 and C-7 positions are electron-withdrawing groups. This property is considered essential for the optimal activity of many quinoline-based drugs, particularly antimalarials. youtube.com The electronegative chlorine at C-7, in particular, is a common structural feature in potent 4-aminoquinoline (B48711) antimalarials like chloroquine (B1663885). youtube.com This substitution is crucial for the drug's ability to accumulate in the parasite's acidic food vacuole and interfere with heme detoxification, a primary mechanism of antimalarial action. mdpi.com The electron-withdrawing nature of the C-7 chloro group lowers the pKa of the quinoline ring nitrogen, influencing the molecule's ionization state and its ability to form critical complexes. youtube.com

The chlorine atom at the C-4 position also plays a significant electronic role. The carbon at C-4 is part of the pyridine (B92270) ring, which is inherently electron-deficient. The additional inductive withdrawal from the C-4 chlorine makes this position highly susceptible to nucleophilic aromatic substitution. semanticscholar.org This chemical reactivity is frequently exploited in the synthesis of 4-aminoquinoline derivatives, where the C-4 chlorine acts as a leaving group, allowing for the introduction of various side chains that are essential for biological efficacy. mdpi.comnih.gov

The specific placement of substituents is fundamental to a molecule's biological function, a concept known as positional isomerism. solubilityofthings.comnih.gov In dichloroquinoline derivatives, altering the positions of the chlorine atoms can lead to vastly different activity profiles. For example, in the development of certain antibacterial oxazolidinones, linearly attached benzotriazole (B28993) derivatives showed greater potency than their angularly attached counterparts, demonstrating the critical influence of substituent positioning. nih.gov

For quinolines, the 4,7-dichloro substitution pattern has been established as a key framework for antimalarial activity. While other substitution patterns exist, the 7-chloro moiety is consistently highlighted as being vital. youtube.comnih.gov Studies on 7-chloro-4-thioalkylquinoline derivatives have shown that this core structure, when further modified, can yield compounds with significant antiproliferative activity against various cancer cell lines. mdpi.com The reactivity of the C-4 position facilitates the attachment of diverse pharmacophores, while the C-7 chloro group remains to confer the desired electronic properties for target engagement. semanticscholar.orgmdpi.com This highlights the unique and synergistic roles that the specific 4,7-dichloro arrangement plays in generating biologically active molecules.

Impact of the C-3 Methyl Group on Derivative Biological Research Findings

While the 4,7-dichloro substitutions provide the foundational electronic properties for activity, modifications at other positions, such as C-3, can fine-tune the pharmacological profile. The introduction of a methyl group at the C-3 position has been shown to modulate both the potency and toxicity of quinoline derivatives.

From a chemical standpoint, a methyl group introduces both steric bulk and electronic changes. As a small, lipophilic, and electron-donating group, it can influence:

Steric Hindrance: The methyl group can sterically hinder or enhance binding to a biological target, depending on the topology of the active site.

Lipophilicity: Increased lipophilicity can affect the molecule's ability to cross biological membranes, influencing its absorption, distribution, and metabolism.

Electronic Donation: The electron-donating nature of the methyl group can subtly alter the electron density of the quinoline ring system, potentially affecting target interactions.

In some contexts, a substituent at the C-3 position is considered an absolute requirement for activity. Research into selective α2C-adrenoceptor antagonists identified that a substituent in the 3-position of the quinoline ring was a critical structural feature for high affinity and potency. researchgate.net This underscores that while the C-3 methyl group may reduce activity in one therapeutic area (antimalarials), substitutions at this position can be essential for efficacy against other biological targets.

SAR Studies in Specific Areas of Chemical Biology Research

The 4,7-dichloroquinoline scaffold serves as a versatile starting point for developing targeted therapeutic agents. By modifying this core, researchers have generated derivatives with potent activity in both anticancer and antimalarial research.

Quinoline derivatives are a well-established class of compounds with diverse anticancer activities, acting through mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of angiogenesis. The 7-chloroquinoline (B30040) moiety, in particular, is a common feature in many experimental anticancer agents. nih.gov

SAR studies have demonstrated that modifications to the 4,7-dichloroquinoline core can lead to potent antiproliferative effects. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives showed that cytotoxicity was significantly influenced by the oxidation state of the sulfur atom at C-4, the length of the alkyl spacer, and the substituents on an attached benzoate (B1203000) moiety. mdpi.com Derivatives with higher oxidation states at the sulfur and nitrogen atoms, combined with methoxy (B1213986), methyl, or nitro groups on the benzoate ring, exhibited the highest cytotoxicity. mdpi.com

The following table summarizes the anticancer activity of selected 7-chloroquinoline derivatives against various human cancer cell lines.

Compound TypeCell LineCancer TypeActivity (IC₅₀/GI₅₀ in µM)Reference
7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative (81)HCT116Colorectal0.55 mdpi.com
7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative (81)CCRF-CEMLeukemia0.62 mdpi.com
4-(4-chloroanilino)quinoline derivative (6c)MCF-7Breast3.42 researchgate.net
4-(4-chloroanilino)quinoline derivative (6c)A549Lung5.97 researchgate.net
Morita-Baylis-Hillman Adduct/7-chloroquinoline hybridMCF-7Breast4.60 researchgate.net
7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine (9)MCF-7BreastHighest Activity in Series semanticscholar.org

The 4,7-dichloroquinoline framework is arguably most famous for its role in antimalarial chemotherapy, forming the core of chloroquine. nih.gov The mechanism of action for 4-aminoquinoline drugs involves inhibiting the polymerization of toxic heme into hemozoin within the malaria parasite's food vacuole. mdpi.com SAR studies in this field are extensive and have firmly established the importance of key structural features.

The 7-chloro group is considered indispensable for potent antimalarial activity. youtube.com Its electron-withdrawing effect is critical for the drug's accumulation in the acidic food vacuole and subsequent target engagement. youtube.commdpi.com Replacing the C-7 chloro group with an electron-donating group, such as a methyl group, results in a complete loss of activity. youtube.com

The C-4 chloro atom serves as a crucial synthetic handle. In the synthesis of chloroquine and its analogues, this chlorine is replaced by a flexible diamine side chain. nih.gov This side chain is essential for activity, with the terminal dialkylamino group playing a key role in the drug's mechanism. youtube.com The length of the carbon chain between the two amine groups is also critical, with a two- to five-carbon chain being optimal. youtube.com

Molecular hybridization techniques, which combine the 4,7-dichloroquinoline scaffold with other pharmacologically active groups, have been used to develop novel agents to combat drug-resistant malaria strains. nih.gov For example, hybrids of 7-chloroquinoline and benzimidazole (B57391) have been synthesized and shown to possess antiproliferative activity. mdpi.com

The following table presents the antimalarial activity of 4,7-dichloroquinoline and a key derivative against Plasmodium falciparum.

CompoundP. falciparum StrainActivity (IC₅₀ in µM)Reference
Imine linkage of N-(7-chloroquinolin-4-yl)-ethylenediamine and 2,4-dihydroxy benzaldehyde (B42025) (91)CQR PfW20.172 nih.gov
7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine (3)-25.37 semanticscholar.org
7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine (4)-42.61 semanticscholar.org

Studies in Antimicrobial Research

The quinoline scaffold, particularly derivatives of 4,7-dichloroquinoline, serves as a crucial starting point for the synthesis of novel antimicrobial agents. Structure-activity relationship (SAR) studies reveal that modifications at various positions of the quinoline ring significantly influence the antibacterial and antifungal potency.

Research has demonstrated that introducing different functional groups to the core quinoline structure can modulate its antimicrobial spectrum and efficacy. For instance, a series of novel 7-chloroquinoline derivatives were synthesized and evaluated for their antibacterial activity against several bacterial strains. researchgate.net In one study, 4,7-dichloroquinoline was used as a precursor to synthesize 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids. The resulting compounds were screened for their antibacterial efficacy, with the minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) ratio being a key determinant of whether an agent is bactericidal (MBC/MIC ≤ 2) or bacteriostatic (2 < MBC/MIC < 16). mdpi.com

Key findings from SAR studies in this area indicate:

Substitution at the 4-position: Condensation of 4,7-dichloroquinoline with amines, followed by acylation, has yielded derivatives with moderate inhibitory activity against both gram-positive and gram-negative bacteria. ekb.eg The hybridization of 4-amino-7-chloro-quinoline with other moieties like isatin has been explored to create potent antibacterial agents. mdpi.com

Influence of Halogen and other groups: The presence and position of halogen atoms on the quinoline ring are critical. In studies of 7-substituted 4-aminoquinolines, 7-iodo and 7-bromo derivatives showed activity comparable to their 7-chloro counterparts against Plasmodium falciparum, which shares research principles with antibacterial studies. In contrast, 7-fluoro and 7-trifluoromethyl derivatives were generally less active. nih.gov

Hybrid Molecules: The strategy of molecular hybridization, combining the quinoline scaffold with other pharmacologically active moieties such as thiazole, has been employed to develop new compounds. These hybrid molecules are designed to interact with microbial targets like DNA gyrase. acs.org

The following table summarizes the antimicrobial activity of selected quinoline derivatives, illustrating the impact of structural modifications.

Compound Derivative TypeModificationTarget Organism(s)Observed Activity/FindingReference
4-Aminoquinoline-hydrazone/isatin hybridHybridization of 4,7-dichloroquinoline with isatin and hydrazone moietiesAntibiotic-resistant bacteriaDerivative HD6 showed significant antibacterial efficacy with a promising safety profile. mdpi.com
7-Chloroquinoline-3-carboxamideDerived from 2,7-dichloroquinoline-3-carbaldehydeE. coliShowed good activity with an inhibition zone of 11.00 ± 0.04 mm. researchgate.net
7-Chloro-2-ethoxyquinoline-3-carbaldehydeDerived from 2,7-dichloroquinoline-3-carbaldehydeE. coliDemonstrated good activity with an inhibition zone of 12.00 ± 0.00 mm. researchgate.net
N-methylbenzofuro[3,2-b]quinolineFusion of benzofuran (B130515) ring to quinolineMethicillin-resistant S. aureus (MRSA), Vancomycin-resistant E. faeciumCompound 7 was highly potent against multiple strains, with MIC of 0.063 µg/mL against MRSA. nih.gov

Research in Anti-inflammatory Agents

Quinoline derivatives have been extensively investigated as potential anti-inflammatory agents, with SAR studies guiding the optimization of their activity. The core structure allows for substitutions that can modulate interactions with key inflammatory targets like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. researchgate.netnih.gov

The pharmacological activities of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. researchgate.net For example, the introduction of an azetidinone scaffold to a quinoline derivative has been shown to yield compounds with significant anti-inflammatory properties. nih.gov Similarly, conjugating ibuprofen (B1674241) with a 2-(trifluoromethyl)quinoline (B1226531) moiety via a propyl chain resulted in promising anti-inflammatory and analgesic candidates. These conjugates were effective in reducing nitric oxide production and suppressing pro-inflammatory cytokines like IL-6 and TNF-α in LPS-stimulated macrophages. nih.gov

A study focusing on 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogues explored how different substituents alter its anti-inflammatory and antinociceptive efficacy. The research found that these compounds demonstrated higher affinity for COX-2 than COX-1, which is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects. nih.govresearchgate.net

Key SAR findings for anti-inflammatory activity include:

Substituents on the Phenylselanyl Moiety: The introduction of electron-withdrawing groups (like -F, -CF3) or electron-donating groups (-CH3) to the phenylselanyl group attached at the 4-position of 7-chloroquinoline directly impacts the compound's antinociceptive and anti-inflammatory effects. nih.gov

Hybridization with NSAIDs: Molecular hybridization of quinoline with established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen has produced conjugates with enhanced anti-inflammatory activity and reduced ulcerogenic potential. nih.gov

Scaffold Modifications: The synthesis of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl) azetidin-2-one (B1220530) derivatives from 2-chloro-3-formyl quinoline has yielded compounds with potent anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov

The table below presents data on the anti-inflammatory activity of specific quinoline derivatives.

Compound Derivative TypeKey Structural FeatureAssay/ModelObserved Activity/FindingReference
Ibuprofen-quinoline conjugate6-chloro-2-(trifluoromethyl)quinoline linked to ibuprofenLPS-stimulated RAW264.7 macrophagesSignificantly suppressed the secretion and expression of IL-6, TNF-α, and iNOS. nih.gov
7-chloro-4-[(4-fluorophenyl) selanyl]quinolineFluorine substitution on the phenylselanyl groupIn vivo chemical and thermal nociception modelsExhibited significant antinociceptive effects. nih.gov
3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-oneAzetidinone and tetrazole scaffolds attached to quinolineCarrageenan induced rat paw edemaExhibited significant anti-inflammatory activity compared to control. nih.gov

Screening in Antiviral Agents

The quinoline scaffold is a recognized pharmacophore in antiviral drug discovery, with derivatives showing activity against a wide range of viruses, including Dengue virus, Zika virus, coronaviruses, and influenza. nih.govnih.govnih.gov The mechanism of action often involves targeting host factors, such as inhibiting human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine (B1678525) biosynthesis required for viral replication. nih.gov This approach can potentially reduce the emergence of drug-resistant viral strains. nih.gov

SAR studies have been crucial in optimizing the antiviral potency of quinoline derivatives. For example, in a study of 4-quinoline carboxylic acid analogues, replacing a C(7)-chlorine with fluorine led to a tenfold increase in activity against vesicular stomatitis virus (VSV). nih.gov Conversely, bulkier or different electronic groups like trifluoromethoxy or methoxy at the same position were detrimental to activity. nih.gov The well-known quinoline derivative chloroquine and its analogue hydroxychloroquine (B89500) have demonstrated broad-spectrum antiviral activity by interfering with viral entry at a post-attachment stage. malariaworld.org

Research into derivatives of 4,7-dichloroquinoline has shown its potential as a precursor for potent antiviral agents. researchgate.net Its derivatives have been evaluated against SARS-CoV-2, where they exhibited inhibitory activity with low cytotoxicity in cell models. accscience.com

Key SAR insights for antiviral activity include:

Substitution at C(7): The substituent at the 7-position is critical. Small electronegative atoms like fluorine are favored over chlorine, while larger or electron-donating groups reduce potency. nih.gov

Modifications at C(3): A methyl substituent at the C(3) position of a 4-quinoline carboxylic acid analogue unexpectedly decreased antiviral potency significantly, highlighting the sensitivity of this position to structural changes. nih.gov

Side Chain Influence: The nature of the side chain in 4-aminoquinoline derivatives significantly impacts antiviral activity. malariaworld.orgaccscience.com

The following table summarizes findings from antiviral screenings of various quinoline derivatives.

Compound Derivative TypeKey Structural FeatureTarget VirusObserved Activity/FindingReference
4-Quinoline carboxylic acid analogueReplacement of C(7)-Cl with C(7)-FVesicular Stomatitis Virus (VSV), Influenza10-fold boost in antiviral activity (EC50 = 0.110 µM for VSV). nih.gov
Chloroquine4-aminoquinoline coreCoronaviruses (HCoV-229E, SARS-CoV-2)Interferes with viral entry; potent antiviral EC50 values in the 0.12-12 μM range. malariaworld.org
2,8-bis(trifluoromethyl)quinoline derivativesTrifluoromethyl groups at C(2) and C(8)Zika Virus (ZIKV)Several derivatives showed antiviral activity similar to the reference drug mefloquine, reducing ZIKV RNA production. nih.gov
4-aminoquinoline derivativesModifications of the 4-amino side chainSARS-CoV-2Derivatives exhibited potent antiviral activity with low cytotoxicity in Vero E6 and Calu-3 cells. accscience.com

Computational and Predictive Quantitative Structure-Activity Relationship (QSAR) Models for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For quinoline derivatives, 2D and 3D-QSAR models are instrumental in predicting bioactivity, guiding the design of new potent molecules, and understanding the physicochemical properties that govern their therapeutic effects. nih.govnih.gov

3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently employed. These models correlate the biological activity of compounds with their 3D properties, such as steric and electrostatic fields. nih.govmdpi.com For instance, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) found that steric, electronic, and hydrogen-bond acceptor properties were key contributors to antibacterial activity. The resulting models showed good statistical reliability (r² > 0.89) and predictive power (q² > 0.59), successfully guiding the synthesis of new, active compounds. mdpi.com

In another study, a QSAR model for quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis revealed that van der Waals volume, electron density, and electronegativity were pivotal for anti-TB activity. nih.gov The model demonstrated excellent correspondence between experimental and predicted values. nih.gov These computational tools significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov

Key aspects of QSAR models for quinoline derivatives include:

Descriptor Importance: Models have identified that properties like molecular volume, electronegativity, electron density, and specific field effects (steric, electrostatic) are crucial for predicting the antimicrobial, anti-inflammatory, and antiviral activities of quinoline derivatives. nih.govmdpi.com

Model Validation: The robustness and predictive ability of QSAR models are confirmed through rigorous internal and external validation techniques, ensuring the reliability of their predictions for new, unsynthesized compounds. nih.govnih.gov

Application in Design: QSAR contour maps generated from CoMFA and CoMSIA provide visual representations of where structural modifications would be favorable or unfavorable for activity, thus guiding rational drug design. For example, models might indicate that bulky, electron-rich groups on the benzene (B151609) ring enhance antibacterial activity. mdpi.com

The table below provides an overview of QSAR models developed for quinoline and related derivatives.

QSAR Model TypeTarget ActivityKey Findings/DescriptorsStatistical SignificanceReference
3D-QSAR (CoMFA/CoMSIA)Antibacterial (Anti-MRSA)Steric, electronic, and hydrogen-bond acceptor properties are favorable for activity.r² = 0.938 (CoMFA), 0.895 (CoMSIA); q² = 0.660 (CoMFA), 0.596 (CoMSIA) mdpi.com
2D/3D-QSARAntimalarial (Anti-P. falciparum)Models were successfully used to predict activity and were validated experimentally.r²_test = 0.876 (CoMSIA), 0.845 (2D-QSAR) nih.gov
QSARAntituberculosisVan der Waals volume, electron density, and electronegativity were pivotal for activity.R² = 0.83; F = 47.96 nih.gov
QSARAntimicrobial (E. coli)Models based on topological and 2D matrix descriptors were developed.Cross-validated R² = 0.6881 ijprajournal.com

Mechanistic Research on 4,7 Dichloro 3 Methylquinoline Derivatives

Molecular Target Interactions and Elucidation of Action Pathways (in vitro studies)

Derivatives of 4,7-dichloroquinoline (B193633) engage with a range of intracellular targets, initiating cascades of events that disrupt cancer cell proliferation and survival. These interactions are central to their mechanism of action and have been explored through various biochemical and cell-based assays.

The anticancer activity of quinoline (B57606) derivatives is often linked to their ability to inhibit enzymes crucial for cancer cell survival and proliferation. Research into 4,7-dichloroquinoline derivatives has identified several enzymatic targets.

For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been evaluated for their inhibitory potential against key kinases. Molecular docking studies have predicted that certain derivatives can bind effectively to the active site of tyrosine-protein kinase c-Src. mdpi.com One promising compound, a hybrid featuring an unsubstituted benzimidazole (B57391) ring, demonstrated a strong predicted binding energy, suggesting potent inhibition. mdpi.com This interaction is thought to occur through the formation of hydrogen bonds and van der Waals forces with key amino acid residues within the enzyme's active site, such as Glu310 and Asp404. mdpi.com

Furthermore, the broader class of quinoline-based compounds has shown inhibitory activity against enzymes that act on DNA, such as DNA methyltransferases (DNMTs), polymerases, and base excision repair glycosylases. biorxiv.org This suggests that derivatives of 4,7-dichloroquinoline may also function by disrupting the enzymatic machinery responsible for maintaining genomic integrity and epigenetic regulation.

Compound ClassEnzyme TargetKey FindingsSource
7-Chloro-4-aminoquinoline-benzimidazole hybridsTyrosine-protein kinase c-SrcPredicted binding energy of -119.99 kcal/mol; forms hydrogen bonds with Glu310 and Asp404. mdpi.com
General Quinoline-based analogsDNA Methyltransferases (DNMT1)Inhibitory activity demonstrated, suggesting a mechanism of epigenetic modulation. biorxiv.org
General Quinoline-based analogsDNA/RNA PolymerasesShowed inhibitory activity, interfering with nucleic acid synthesis. biorxiv.org

Direct interaction with nucleic acids is another primary mechanism through which quinoline derivatives exert their biological effects. These small molecules can bind to DNA and RNA, interfering with replication, transcription, and genomic stability. nih.gov

Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives indicate that these molecules can act as DNA minor groove-binding agents. nih.gov Detailed in silico interaction studies with a DNA dodecanucleotide sequence revealed that the lead compounds preferentially bind to the A/T minor groove region of a B-DNA duplex. nih.gov This binding is stabilized by major and minor hydrogen bonds, with the carbonyl group at the 2nd position of the quinoline ring acting as a key hydrogen bond donor/acceptor for adenine (B156593) and guanine (B1146940) bases. nih.gov

Other quinoline-based compounds have been shown to function as DNA intercalators. biorxiv.org This mechanism involves the planar aromatic ring system of the molecule inserting itself between the base pairs of the DNA double helix. atdbio.com This intercalation distorts the helical structure, which can inhibit the function of enzymes like topoisomerases that act on DNA, ultimately leading to a halt in replication and transcription. atdbio.com The collective evidence points to a multi-faceted interference with nucleic acid function, including the induction of DNA and RNA damage, as a key component of the cytotoxic profile of 7-chloroquinoline (B30040) derivatives. nih.gov

By interacting with molecular targets, 4,7-dichloroquinoline derivatives trigger significant disruptions in cellular pathways that govern cell life and death, notably the cell cycle and apoptosis.

Cell Cycle Arrest: Flow cytometry analyses have demonstrated that these compounds can effectively halt cell cycle progression in cancer cells. mdpi.com Treatment of lymphoma (HuT-78) and leukemia (THP-1) cells with specific 7-chloro-4-aminoquinoline-benzimidazole hybrids led to a significant accumulation of cells in the subG0/G1 phase. mdpi.com This peak is indicative of DNA fragmentation and prevents the cells from entering a new division cycle. mdpi.com For example, one derivative increased the subG0/G1 fraction in HuT78 cells by 46-fold and caused a corresponding 63.8% decrease in the G0/G1 phase population. mdpi.com

CompoundCell LineEffect on Cell CycleSource
Compound 12d (7-chloro-4-aminoquinoline-benzimidazole hybrid)HuT78 (Lymphoma)46-fold increase in subG0/G1 phase; 63.8% decrease in G0/G1 phase. mdpi.com
Compound 12d (7-chloro-4-aminoquinoline-benzimidazole hybrid)THP-1 (Leukemia)3.4-fold increase in subG0/G1 phase. mdpi.com
Compound 5d (7-chloro-4-aminoquinoline-benzimidazole hybrid)HuT78 (Lymphoma)Statistically significant redistribution of cell cycle phases. mdpi.com

Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. mdpi.com Derivatives of 4,7-dichloroquinoline have been shown to be potent inducers of apoptosis. The mechanism often involves the intrinsic mitochondrial pathway. Treatment with these compounds can lead to the disruption of the mitochondrial membrane potential (ΔΨm), a key early event in apoptosis. mdpi.com Subsequent assays confirm apoptosis by detecting the externalization of phosphatidylserine (B164497) on the plasma membrane. For example, after 24 hours of treatment with a lead compound, approximately 25% of HuT78 cells were in early apoptosis and over 8% were in late apoptosis, confirming that cell death occurs through this pathway. mdpi.com

The cellular redox balance is a critical aspect of cell health, and its disruption can lead to oxidative stress, a condition implicated in both causing and treating cancer. Research on 4,7-dichloroquinoline derivatives, particularly 4-thioquinolines, reveals a complex role in modulating oxidative stress.

Rather than solely inducing stress, some derivatives exhibit protective, antioxidant properties. Studies have shown that certain 7-chloro-4-thioquinoline derivatives with propanoic acid residues demonstrate moderate antiradical activity. lpnu.ualp.edu.ua In assays measuring their ability to counteract H2O2-induced oxidative stress, these compounds showed a protective effect on cells. lpnu.ua Specifically, 2-(7-chloroquinolin-4-ylthio)propanoic acid and the sodium salt of 2-amino-3-((7-chloroquinolin-4-yl)thio)propanoic acid displayed antioxidant action that was 27% and 41% higher, respectively, than the comparator drug Tiotriazolin. lpnu.ualp.edu.ua

The broader class of quinolines is understood to interact with redox processes in multiple ways. They can chelate iron ions (Fe(II) and Fe(III)), which prevents the formation of highly reactive free radicals via the Fenton reaction. mdpi.com Concurrently, they can also directly react with existing free radicals, which may serve to protect macromolecules like DNA from oxidative damage. mdpi.com This suggests that 4,7-dichloroquinoline derivatives act as modulators of oxidative stress rather than simple inducers, with the specific effect depending on the derivative's structure and the cellular context.

Mechanistic Insights from Specific Biological Activity Profiles

The antiproliferative profile arises from the ability of these compounds to inhibit crucial enzymes like c-Src and potentially DNA methyltransferases, which are often dysregulated in cancer. mdpi.combiorxiv.org This enzymatic inhibition, combined with direct interference with DNA through groove binding or intercalation, creates a significant barrier to cell growth and division. biorxiv.orgnih.gov

This initial damage and disruption trigger cellular checkpoints, leading to cell cycle arrest, primarily in the subG0/G1 phase, as the cell attempts to repair the damage. mdpi.com When the damage is too severe, the cell is pushed toward programmed cell death. The induction of apoptosis, evidenced by the disruption of mitochondrial membrane potential and subsequent downstream events, is a key mechanism for eliminating compromised cancer cells. mdpi.comnih.gov The modulation of cellular redox states further contributes to the cytotoxic environment, although some derivatives may paradoxically confer protection against certain types of oxidative stress. lpnu.uamdpi.com

In essence, the anticancer activity of 4,7-dichloroquinoline derivatives is not due to a single action but rather a synergistic combination of enzyme inhibition, DNA damage, cell cycle arrest, and apoptosis induction. This multifaceted mechanism makes them compelling scaffolds for the development of novel therapeutic agents.

Computational and Theoretical Investigations of 4,7 Dichloro 3 Methylquinoline and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules. scirp.org These methods provide a detailed understanding of electron distribution and energy levels, which are fundamental to a molecule's stability and chemical behavior.

The electronic properties of quinoline (B57606) derivatives are central to their function. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO − EHOMO) between these orbitals is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.orgdergipark.org.tr Calculations for quinoline derivatives show that charge transfer primarily occurs within the molecule. scirp.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution across a molecule. researchgate.net It uses a color scale to indicate regions of negative and positive electrostatic potential. Red areas, rich in electrons, signify regions susceptible to electrophilic attack, while blue areas, which are electron-deficient, indicate likely sites for nucleophilic attack. youtube.com For quinoline derivatives, the nitrogen atom and chloro substituents typically influence the MEP, highlighting potential sites for intermolecular interactions.

Table 1: Representative Quantum Chemical Parameters for a Quinoline Scaffold
ParameterTypical Value Range (eV)Significance
EHOMO-6.5 to -6.0Indicates electron-donating capacity.
ELUMO-1.8 to -1.5Indicates electron-accepting capacity.
Energy Gap (ΔE)4.0 to 5.0Correlates with chemical stability and reactivity. scirp.org
Electronegativity (χ)3.8 to 4.5Measures the power of a molecule to attract electrons.
Chemical Hardness (η)2.0 to 2.5Measures resistance to change in electron distribution.
Global Softness (S)0.20 to 0.25The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)1.5 to 2.0Quantifies the energy lowering upon accepting electrons.

Note: Values are illustrative, based on DFT calculations for similar quinoline structures, and can vary with the specific derivative and computational method used. thaiscience.info

The parameters derived from HOMO-LUMO energies are used to predict the global reactivity of a molecule. Chemical hardness (η) and its reciprocal, softness (S), are measures of the molecule's resistance to deformation of its electron cloud. Hard molecules have a large HOMO-LUMO gap and are less reactive, whereas soft molecules have a small gap and are more reactive. The electrophilicity index (ω) quantifies the ability of a molecule to act as an electrophile. thaiscience.info

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for visualizing how a molecule like 4,7-dichloro-3-methylquinoline might interact with biological systems, such as enzymes or receptors. These simulations provide a dynamic, three-dimensional view of molecular interactions.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For analogues of this compound, docking studies have been instrumental in identifying potential biological targets and explaining structure-activity relationships. unar.ac.id Quinoline derivatives have been docked against a variety of receptors, including those from pathogens responsible for malaria and leishmaniasis, as well as human enzymes implicated in cancer. nih.govscielo.br

The process involves placing the ligand into the binding site of a receptor and calculating a "docking score," which estimates the binding free energy. nih.gov Lower (more negative) scores typically indicate stronger binding affinity. These studies also reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netingentaconnect.com For example, studies on similar 4-aminoquinolines have identified crucial hydrogen bonds with amino acid residues in the active site of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS) protein. unar.ac.id

Table 2: Representative Ligand-Receptor Docking Studies of Quinoline Analogues
Quinoline Analogue TypeProtein Target (PDB ID)Therapeutic AreaTypical Docking Score (kcal/mol)
2-Aryl-quinoline-4-carboxylic acidsLeishmania major NMT (2WSA)Antileishmanial-9.3 to -12.3 nih.govresearchgate.net
Quinoline-3-carboxamidesPDGFR (5GRN)Anticancer-8.5 to -9.5 ingentaconnect.com
Pyrazoline-quinoline hybridsHIV Reverse Transcriptase (4I2P)Antiviral (HIV)-9.0 to -10.7 nih.gov
Naphthoquinone-quinoline hybridsPI3KγAnticancer-8.0 to -9.0 scielo.br

A molecule's biological activity is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. researchgate.net For flexible molecules, this involves mapping the potential energy surface to understand the "conformational landscape."

Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. samipubco.com When applied to a ligand-receptor complex identified through docking, MD simulations can assess its stability and dynamic behavior. nih.govresearchgate.net By simulating the complex in a realistic environment (e.g., in water), researchers can verify whether the initial binding pose is maintained and analyze the persistence of key intermolecular interactions, providing a more accurate picture of the binding event.

Predictive Modeling for Bioactivity and Pharmacokinetic Profiles (in silico)

In the early stages of drug development, it is crucial to assess a compound's potential pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). In silico models provide a rapid and cost-effective way to predict these properties, helping to identify candidates with favorable drug-like characteristics. nih.gov

Various computational tools and web servers, such as SwissADME and admetSAR, are used to calculate physicochemical descriptors and predict ADME properties. ingentaconnect.com These predictions are often guided by established principles like Lipinski's Rule of Five, which helps evaluate a compound's potential for oral bioavailability. unar.ac.id For quinoline derivatives, in silico studies have successfully predicted properties like oral bioavailability, blood-brain barrier penetration, and metabolic stability, guiding the selection of the most promising compounds for further experimental testing. nih.govresearchgate.netingentaconnect.com

Table 3: Representative Predicted Pharmacokinetic (ADMET) Properties for a Quinoline Scaffold
Property / RulePredicted Value / StatusImportance
Molecular Weight&lt; 500 g/molAffects size-dependent diffusion and absorption.
LogP (Lipophilicity)&lt; 5Influences solubility, permeability, and plasma protein binding.
Hydrogen Bond Donors&lt; 5Affects membrane permeability and receptor binding.
Hydrogen Bond Acceptors&lt; 10Affects membrane permeability and receptor binding.
Lipinski's Rule of FiveCompliant (0 violations)General indicator of potential oral bioavailability. unar.ac.id
Gastrointestinal (GI) AbsorptionHighPredicts the extent of absorption from the gut.
Blood-Brain Barrier (BBB) PermeantVariable (Yes/No)Indicates potential for central nervous system activity.
CYP450 InhibitionInhibitor/Non-inhibitorPredicts potential for drug-drug interactions.

Future Research Directions and Unaddressed Challenges in 4,7 Dichloro 3 Methylquinoline Chemistry

Advancements in Stereoselective and Sustainable Synthetic Methods

The development of efficient and environmentally benign synthetic routes to quinoline (B57606) derivatives is a paramount goal in contemporary organic chemistry. While traditional methods for the synthesis of the 4,7-dichloroquinoline (B193633) core are well-established, future research will increasingly focus on methodologies that offer enhanced control over stereochemistry and sustainability. The pursuit of catalytic, asymmetric methods to introduce chiral centers into the quinoline framework will be crucial for accessing novel bioactive compounds.

Furthermore, the principles of green chemistry are expected to drive innovation in the synthesis of 4,7-dichloro-3-methylquinoline and its derivatives. This includes the exploration of solvent-free reaction conditions, the use of renewable starting materials, and the development of catalytic systems that minimize waste and energy consumption. Such advancements will not only improve the economic viability of large-scale production but also reduce the environmental footprint associated with the synthesis of these important compounds.

Identification of Novel Biological Targets and Therapeutic Research Areas

The quinoline motif is present in a wide range of pharmaceuticals, most notably in antimalarial drugs like chloroquine (B1663885). researchgate.netnih.gov Building on this legacy, a significant area of future research will involve the exploration of this compound derivatives for novel therapeutic applications. Preliminary studies have already demonstrated the potential of such compounds in various domains, including anticancer and antiviral research. nih.govnih.gov

Future investigations will likely employ high-throughput screening and molecular modeling to identify new biological targets for compounds derived from this compound. By systematically modifying the core structure, researchers can generate libraries of compounds to be tested against a wide array of enzymes, receptors, and cellular pathways implicated in disease. This approach could lead to the discovery of new lead compounds for conditions ranging from neurodegenerative diseases to infectious agents. For instance, recent research has highlighted the potential of 4,7-dichloroquinoline derivatives as inhibitors of enzymes like PI3K, which are crucial in cancer cell signaling. nih.gov

Table 1: Emerging Therapeutic Areas for Quinoline Derivatives

Therapeutic AreaPotential Biological TargetsRationale
OncologyKinases (e.g., PI3K, mTOR), TopoisomerasesQuinoline scaffolds can be designed to interact with the ATP-binding sites of kinases or intercalate with DNA, inhibiting cancer cell proliferation. nih.govdocumentsdelivered.com
VirologyViral proteases, polymerasesModifications of the quinoline structure can lead to compounds that interfere with essential viral replication machinery. nih.gov
NeurologyAcetylcholinesterase, Monoamine oxidaseThe rigid, aromatic nature of the quinoline ring is suitable for designing inhibitors of enzymes involved in neurodegenerative disorders.
ParasitologyHeme detoxification pathwaysBuilding on the success of chloroquine, novel quinoline derivatives are being explored to overcome drug resistance in malaria. nih.govresearchgate.net

Rational Design of Next-Generation Quinoline-Based Research Probes

Beyond direct therapeutic applications, this compound serves as an excellent scaffold for the development of sophisticated research tools. The rational design of fluorescent probes, for example, allows for the visualization and study of complex biological processes in real-time. nih.govnih.gov The quinoline core can be functionalized with fluorophores and specific binding moieties to create probes that target particular proteins, organelles, or cellular environments. nih.govnih.gov

Future work in this area will focus on creating probes with enhanced photophysical properties, such as increased brightness, photostability, and sensitivity to their environment. nih.gov Designing probes that can be activated by specific enzymes or changes in pH will provide more precise tools for studying cellular function and disease pathology. nih.govnih.gov These next-generation probes will be invaluable for basic research and could also find applications in diagnostic imaging and high-throughput drug screening. nih.gov

Interdisciplinary Research Approaches for Comprehensive Understanding

A holistic understanding of the chemical and biological properties of this compound and its derivatives will necessitate a move towards more integrated, interdisciplinary research. This involves combining the expertise of synthetic chemists, molecular biologists, pharmacologists, and computational scientists.

Computational modeling and quantum mechanics calculations will play an increasingly important role in predicting the properties and activities of new quinoline derivatives, thereby guiding synthetic efforts. researchgate.net Systems biology approaches can help to elucidate the complex interactions of these compounds within a biological system, identifying off-target effects and potential mechanisms of resistance. By fostering collaboration across disciplines, the scientific community can accelerate the translation of fundamental research on this compound into tangible applications that address pressing challenges in medicine and technology.

Q & A

Q. What are the established synthetic routes for 4,7-dichloro-3-methylquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via chlorination of precursor quinoline derivatives using phosphorus oxychloride (POCl₃). For example, 7-chloro-4-hydroxyquinoline derivatives are refluxed with POCl₃ (1–1.5 vol.) at 110–120°C for 6–8 hours . Post-reaction, the mixture is quenched with ice, neutralized with NaHCO₃, and purified via column chromatography (30% ethyl acetate in hexane) to achieve >70% yields . Optimization involves adjusting POCl₃ stoichiometry, reaction time, and temperature.

Q. Table 1: Synthesis Conditions and Yields

PrecursorReagentTemp (°C)Time (h)Yield (%)Reference
7-Chloro-4-hydroxyquinolinePOCl₃110672.7
4-Hydroxyquinoline derivativesPOCl₃120868–75

Q. How can researchers confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra for characteristic peaks (e.g., aromatic protons at δ 7.2–8.6 ppm, methyl groups at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) at m/z 212.08 .
  • High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with mobile phases like acetonitrile/water (70:30) to verify >97% purity .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (10–30% ethyl acetate in hexane) to separate byproducts .
  • Recrystallization : Dissolve crude product in hot methanol and cool to 0°C for crystal formation .

Advanced Research Questions

Q. How can low yields in the chlorination step be addressed during synthesis?

  • Methodological Answer : Low yields (e.g., <70%) often result from incomplete chlorination or side reactions. Strategies include:
  • Increasing POCl₃ stoichiometry (1.5–2.0 equivalents) .
  • Adding catalytic dimethylformamide (DMF) to enhance reactivity .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to terminate at optimal conversion .

Q. How should contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer :
  • Repeat Analysis : Ensure consistent sample preparation and instrument calibration .
  • 2D NMR (COSY, HSQC) : Identify coupling patterns and assign ambiguous peaks .
  • Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted spectra .

Q. How do substituents (methyl, chloro) influence the reactivity of this compound?

  • Methodological Answer :
  • Electronic Effects : Chloro groups act as electron-withdrawing substituents, directing electrophilic substitution to the 5- and 8-positions .
  • Steric Effects : The 3-methyl group hinders reactions at the 2-position, favoring regioselective modifications .

Q. Table 2: Substituent Effects on Reactivity

PositionSubstituentReactivity InfluenceExample Reaction
3MethylSteric hindranceNitration at 5/8 positions
4/7ChloroElectron withdrawalSuzuki coupling at 5-position

Data Interpretation and Experimental Design

Q. What methodologies are recommended for analyzing reaction byproducts?

  • Methodological Answer :
  • LC-MS/MS : Identify byproducts using fragmentation patterns .
  • Gas Chromatography (GC) : Monitor volatile impurities with flame ionization detection .

Q. How can researchers design experiments to study biological activity?

  • Methodological Answer :
  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial strains (e.g., Mycobacterium tuberculosis) .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., DNA gyrase) using AutoDock Vina .

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